

# Spectroscopic Characterization of 2-(4-Chlorophenyl)-2-oxoethyl acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-(4-Chlorophenyl)-2-oxoethyl acetate
CAS No.:	39561-82-5
Cat. No.:	B1593999

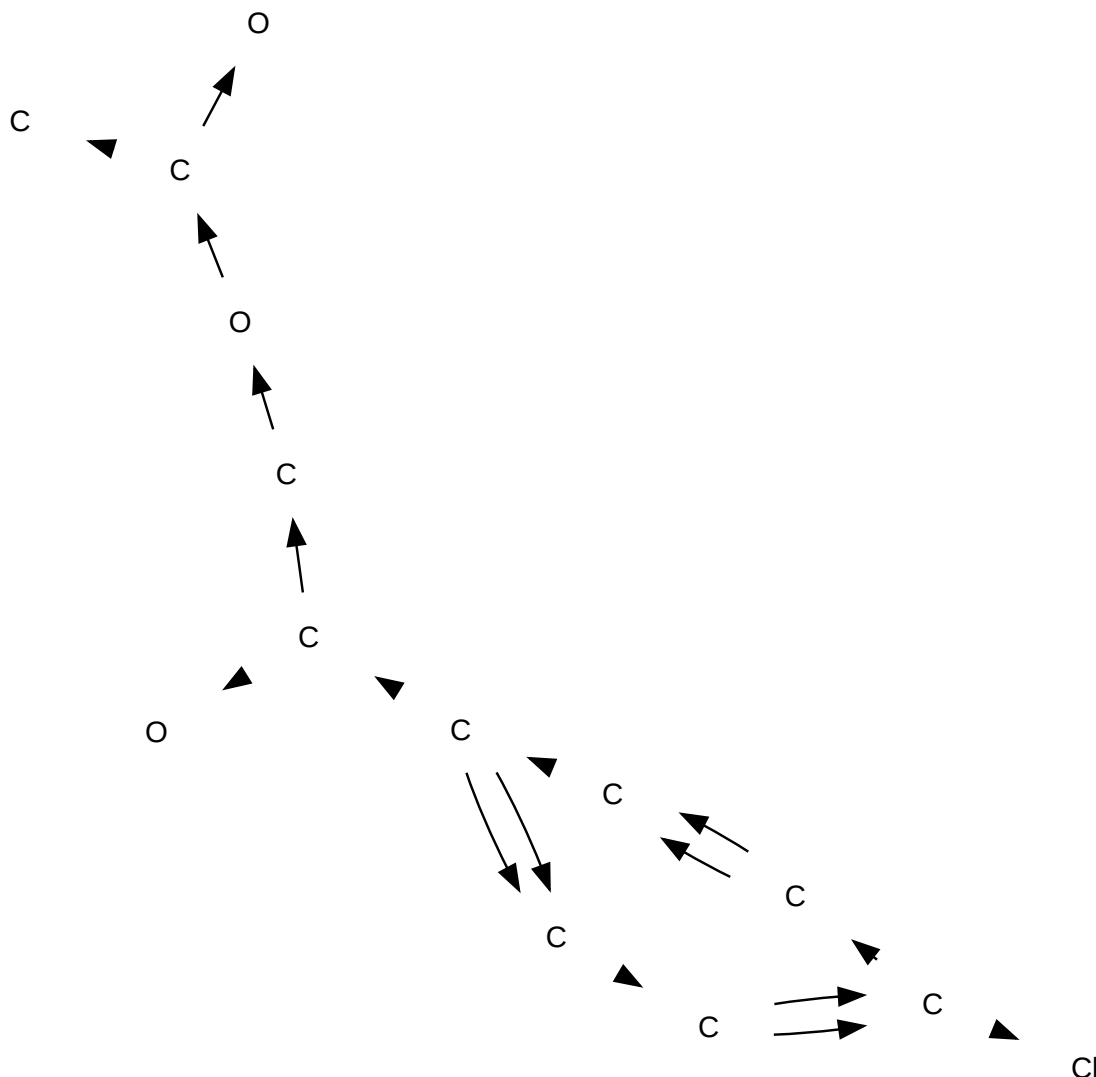
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This guide provides a detailed analysis of the spectroscopic data for **2-(4-Chlorophenyl)-2-oxoethyl acetate**, a compound of interest in synthetic chemistry and drug development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented to serve as a valuable resource for researchers and scientists.

## Molecular Structure and Spectroscopic Overview

**2-(4-Chlorophenyl)-2-oxoethyl acetate** is an organic compound featuring a 4-chlorophenyl ketone moiety linked to an acetate group through a methylene bridge. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Molecular Structure:



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Caption: Molecular structure of **2-(4-Chlorophenyl)-2-oxoethyl acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-(4-Chlorophenyl)-2-oxoethyl acetate** is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the acetate methyl protons.

Predicted  $^1\text{H}$  NMR Data:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.9	Doublet	2H	Aromatic protons ortho to the carbonyl group
~ 7.5	Doublet	2H	Aromatic protons meta to the carbonyl group
~ 5.4	Singlet	2H	-CH <sub>2</sub> - (methylene) protons
~ 2.2	Singlet	3H	-CH <sub>3</sub> (acetate methyl) protons

Interpretation:

- The aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets due to ortho-coupling. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear at a lower field (~7.9 ppm) compared to the protons meta to it (~7.5 ppm).
- The methylene protons (-CH<sub>2</sub>-) are adjacent to both a carbonyl group and an ester oxygen, leading to significant deshielding. Their signal is predicted to be a singlet around 5.4 ppm.
- The methyl protons of the acetate group (-COCH<sub>3</sub>) are in a relatively shielded environment and are expected to appear as a sharp singlet at approximately 2.2 ppm.

## $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Experimental and Predicted  $^{13}\text{C}$  NMR Data:

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 190.7	C=O (ketone)
~ 170.0	C=O (ester)
~ 140.6	Aromatic C-Cl
~ 132.4	Aromatic C-H
~ 129.3	Aromatic C-H
~ 129.3	Aromatic C (ipso to carbonyl)
~ 66.5	-CH <sub>2</sub> - (methylene)
~ 20.5	-CH <sub>3</sub> (acetate methyl)

Interpretation:

- The carbonyl carbon of the ketone is the most deshielded carbon and is observed at approximately 190.7 ppm.<sup>[1]</sup>
- The carbonyl carbon of the ester appears at a slightly higher field, around 170.0 ppm.<sup>[2]</sup>
- The aromatic carbons show a range of chemical shifts. The carbon atom attached to the chlorine is found at about 140.6 ppm. The protonated aromatic carbons appear around 132.4 ppm and 129.3 ppm.<sup>[1]</sup> The ipso-carbon (the aromatic carbon attached to the ketone group) is also expected in this region.
- The methylene carbon (-CH<sub>2</sub>-), being attached to two electronegative groups, is found at approximately 66.5 ppm.<sup>[1]</sup>
- The methyl carbon of the acetate group is the most shielded, appearing at about 20.5 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 1745	Strong	C=O stretching (ester)
~ 1690	Strong	C=O stretching (ketone)
~ 1600, 1480	Medium	C=C stretching (aromatic)
~ 1230	Strong	C-O stretching (ester)
~ 1100	Medium	C-Cl stretching

Interpretation:

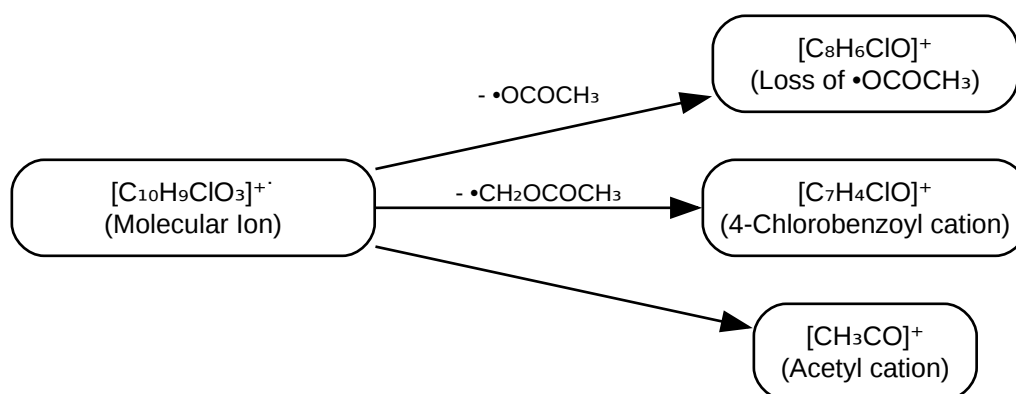
- The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The ester carbonyl stretch typically appears at a higher frequency (~1745 cm<sup>-1</sup>) than the aryl ketone carbonyl stretch (~1690 cm<sup>-1</sup>).
- The presence of the aromatic ring is indicated by the C=C stretching vibrations in the 1600-1480 cm<sup>-1</sup> region.
- A strong band around 1230 cm<sup>-1</sup> is characteristic of the C-O stretching of the acetate group.
- The C-Cl stretching vibration is expected to appear in the fingerprint region, around 1100 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Fragmentation:

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at  $m/z$  corresponding to the molecular weight of the compound ( $C_{10}H_9ClO_3$ ). The presence of chlorine will result in a characteristic  $M+2$  peak with an intensity of about one-third of the  $M^+$  peak.
- Key Fragments:
  - Loss of the acetate group ( $\bullet OCOCH_3$ ) to give a fragment corresponding to the 2-(4-chlorophenyl)-2-oxoethyl cation.
  - Cleavage of the bond between the methylene group and the carbonyl, leading to the formation of the 4-chlorobenzoyl cation.
  - McLafferty rearrangement is not possible for this molecule.



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Caption: Predicted key fragmentation pathways for **2-(4-Chlorophenyl)-2-oxoethyl acetate**.

## Experimental Protocols

Standard analytical techniques are employed to acquire the spectroscopic data.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in an NMR tube.
- Data Acquisition: Record  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz or higher field NMR spectrometer.

- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

## IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios ( $m/z$ ).

## Conclusion

The spectroscopic data of **2-(4-Chlorophenyl)-2-oxoethyl acetate** are consistent with its proposed structure. The combination of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry provides a comprehensive characterization of the molecule, enabling its unambiguous identification and quality control in various scientific applications. The interpretations provided in this guide, based on established principles and data from related compounds, offer a robust framework for researchers working with this and similar molecules.

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